
(4-庚基苯基)硼酸
描述
(4-Heptylphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a heptyl group at the para position and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学研究应用
(4-Heptylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Boronic acids, including (4-heptylphenyl)boronic acid, are used in the design of enzyme inhibitors and sensors for biological molecules.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, including protease inhibitors.
Industry: It is used in the synthesis of advanced materials and polymers with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-heptylphenyl)boronic acid typically involves the reaction of 4-heptylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:
Formation of Grignard Reagent: 4-Heptylbromobenzene is reacted with magnesium in anhydrous ether to form 4-heptylphenylmagnesium bromide.
Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate to form the boronic ester intermediate.
Hydrolysis: The boronic ester is hydrolyzed to yield (4-heptylphenyl)boronic acid.
Industrial Production Methods: Industrial production of (4-heptylphenyl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions: (4-Heptylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typically employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Chan-Lam Coupling: The major products are aryl amines or aryl ethers.
作用机制
The mechanism of action of (4-heptylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Phenylboronic Acid: Lacks the heptyl group, making it less hydrophobic.
4-Methylphenylboronic Acid: Contains a methyl group instead of a heptyl group, affecting its reactivity and solubility.
4-Ethylphenylboronic Acid: Contains an ethyl group, offering different steric and electronic properties.
Uniqueness: (4-Heptylphenyl)boronic acid’s long heptyl chain imparts unique hydrophobic properties, influencing its solubility and reactivity in organic solvents. This makes it particularly useful in applications requiring specific solubility characteristics and steric effects.
属性
IUPAC Name |
(4-heptylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11,15-16H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBUNLZEBLXJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400717 | |
| Record name | (4-heptylphenyl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256383-44-5 | |
| Record name | (4-heptylphenyl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


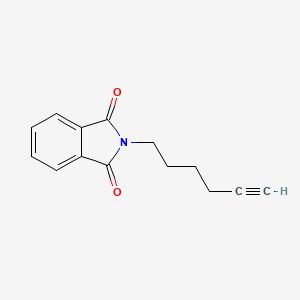
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
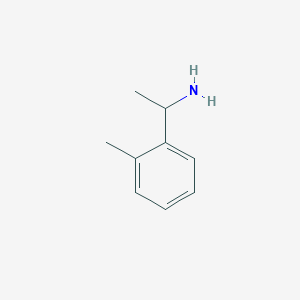
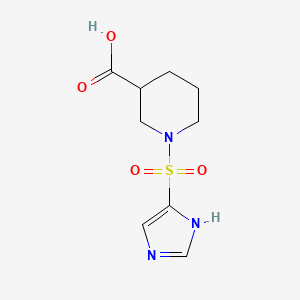

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)
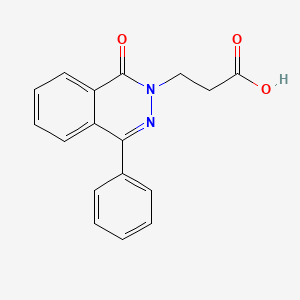
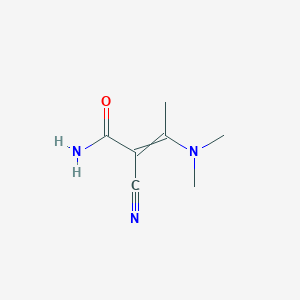
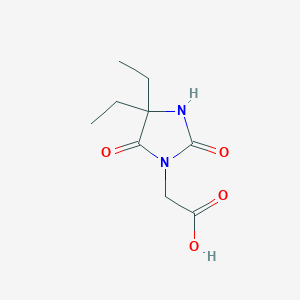
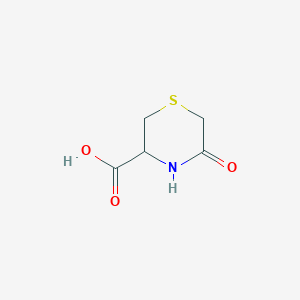
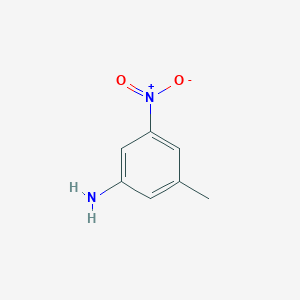
![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)

